4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]dianiline
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Overview
Description
4-[(E)-N-[(E)-1-(4-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline is a complex organic compound with the molecular formula C₁₆H₁₈N₄ and a molecular weight of 266.346 g/mol . This compound is characterized by its unique structure, which includes an aminophenyl group and a methylcarbonimidoyl group, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 4-[(E)-N-[(E)-1-(4-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline involves several steps. One common synthetic route includes the condensation of 4-aminobenzaldehyde with 4-aminobenzylamine under specific reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-[(E)-N-[(E)-1-(4-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
4-[(E)-N-[(E)-1-(4-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-N-[(E)-1-(4-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
When compared to similar compounds, 4-[(E)-N-[(E)-1-(4-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline stands out due to its unique structure and properties. Similar compounds include:
- N-[(E)-1-(4-aminophenyl)ethylideneamino]-4-nitrobenzamide
- N’-[(E)-1-(4-aminophenyl)ethylidene]-4-chlorobenzohydrazide
- N’-[(E)-1-(4-aminophenyl)ethylidene]-3-chlorobenzohydrazide
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Properties
CAS No. |
74277-70-6 |
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Molecular Formula |
C16H18N4 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
4-[(E)-N-[(E)-1-(4-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline |
InChI |
InChI=1S/C16H18N4/c1-11(13-3-7-15(17)8-4-13)19-20-12(2)14-5-9-16(18)10-6-14/h3-10H,17-18H2,1-2H3/b19-11+,20-12+ |
InChI Key |
WCTYTFXVBQIUHH-AYKLPDECSA-N |
Isomeric SMILES |
C/C(=N\N=C(\C1=CC=C(C=C1)N)/C)/C2=CC=C(C=C2)N |
Canonical SMILES |
CC(=NN=C(C)C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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